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Compound of Interest |

Compound Name: 2-(4-Chlorophenyl)oxazole
CAS No.: 46047-24-9
Cat. No.: B1595145
- 7

Executive Summary

2-(4-Chlorophenyl)oxazole represents a critical heterocyclic scaffold in medicinal chemistry
and materials science. Structurally, it consists of a 1,3-oxazole ring substituted at the C2
position with a para-chlorophenyl moiety.[1] This specific architecture serves two primary
functions:

» Medicinal Chemistry: It acts as a metabolically stable bioisostere for amides and esters, with
the 4-chloro substituent blocking para-hydroxylation (a common metabolic clearance
pathway) and modulating lipophilicity.[1]

o Optoelectronics: It functions as a primary fluorophore unit in scintillator materials and
fluorescent probes, leveraging the high quantum yield of the 2-aryloxazole core.[1]

This guide details the strategic synthesis, physicochemical characterization, and functional
applications of 2-(4-chlorophenyl)oxazole, designed for researchers requiring high-purity
synthesis and mechanistic understanding.[1]

Chemical Architecture & Reactivity

The oxazole ring is a
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-excessive heterocycle, but the presence of the nitrogen atom renders the C2 position acidic
(pKa ~20) and susceptible to nucleophilic attack or deprotonation. The para-chlorophenyl group
at C2 extends the conjugation, stabilizing the molecule and shifting the absorption maximum
into the UV-A region.[1]

Structural Dynamics

o C2 Position: The most reactive site for C-H activation and direct arylation.[1]
o C4/C5 Positions: Electrophilic substitution occurs preferentially at C5.

e Chlorine Substituent: Provides a handle for further cross-coupling (e.g., Buchwald-Hartwig
amination) and increases lipophilicity (

logP ~ +0.71 vs. H).

Pathway Visualization

The following diagram illustrates the two primary synthetic disconnects: Method A (Modern C-H
Activation) and Method B (Classical Cyclization).
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Method A: Direct C-H Arylation (Transition Metal Catalyzed)
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Figure 1: Comparative synthetic strategies. Method A is preferred for rapid library generation;
Method B is preferred for multi-gram scale-up.[1]

Strategic Synthesis & Protocols
Method A: Pd-Catalyzed Direct C-H Arylation
(Recommended)

This method utilizes the acidity of the C2-H bond in oxazole, allowing for direct coupling with
aryl halides without pre-functionalization (e.g., organometallics).[1] It is the most efficient route
for medicinal chemistry discovery phases.[1]
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Mechanistic Insight: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD)

pathway where the carbonate base aids the palladium catalyst in cleaving the C2-H bond.

Experimental Protocol

Scale: 1.0 mmol

Time: 12—24 hours

Yield: 75-85%

Reagents:

Oxazole (1.2 equiv)

1-Chloro-4-iodobenzene (1.0 equiv) [Note: lodide is more reactive than chloride, ensuring
regioselectivity][1]

Pd(OACc)z (5 mol%)

Ligand: P(t-Bu)s or XPhos (10 mol%)

Base: Cs2CO0s or K2COs (2.0 equiv)

Solvent: DMA or DMF (anhydrous)

Step-by-Step Procedure:

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 1-chloro-4-
iodobenzene (238 mg, 1.0 mmol), Pd(OAc)2 (11 mg, 0.05 mmol), XPhos (48 mg, 0.10
mmol), and Cs2COs (652 mg, 2.0 mmol).

Inert Atmosphere: Evacuate and backfill with argon three times.

Addition: Add anhydrous DMA (5 mL) and oxazole (83 mg, 1.2 mmol) via syringe.

Reaction: Seal the tube and heat to 110 °C in an oil bath for 18 hours.
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o Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of
Celite to remove inorganic salts. Wash the filtrate with water (3 x 10 mL) and brine (1 x 10
mL).

 Purification: Dry organic layer over Na2SQOa, concentrate in vacuo. Purify via flash column
chromatography (Hexanes/EtOAc 9:1) to yield the product as a white crystalline solid.[2]

Method B: Nitrile Cyclization (Scale-Up Route)

For multi-gram synthesis, the reaction of 4-chlorobenzonitrile with 2-aminoethanol catalyzed by
Lewis acids (ZnCl2) followed by oxidation is cost-effective.

Key Steps:

o Cyclization: 4-Chlorobenzonitrile + 2-Aminoethanol
2-(4-Chlorophenyl)-2-oxazoline.[1]

» Oxidation: Oxazoline
2-(4-Chlorophenyl)oxazole.

Physicochemical & Photophysical Profile

The following data table summarizes the core properties of 2-(4-chlorophenyl)oxazole. These
values are critical for assay development and formulation.
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Property Value | Characteristic Relevance
C
Molecular Formula H Core ldentity
CINO
Molecular Weight 179.60 g/mol Mass Spec Confirmation
Physical State WTi(;e to pale yellow crystalline Handling
soli

~45-50 °C (Estimated based

Melting Point Purity Check
on analogs)
LogP (Calc) 28-3.1 Lipophilicity/Permeability
~305 nm, ]
Fluorescence Assay Detection
~360 nm
N DMSO, DCM, MeOH; Insoluble )
Solubility ) Formulation
in Water

Spectroscopic Validation (Self-Validating Data):

e HNMR (400 MHz, CDCI
):

8.05 (d, J = 8.5 Hz, 2H, Ar-H), 7.71 (s, 1H, Oxazole-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.23
(s, 1H, Oxazole-H).[1]

o Note: The oxazole protons typically appear as singlets or fine doublets.[1] The aryl protons
show a characteristic AA'BB' splitting pattern.[1]

 C NMR: Signals expected at ~160 (C2), 139 (C-Cl), 136 (Ar-C), 129 (Ar-C), 127 (Ar-C), 128
(Oxazole C4/C5).[1]

Medicinal Chemistry Applications
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Bioisosterism & Pharmacophore

The 2-phenyl oxazole motif is a classic bioisostere for the amide bond (-CONH-). Unlike
amides, the oxazole ring is rigid and planar, reducing entropy loss upon binding to a receptor.

[1]

o Metabolic Stability: The 4-chloro substituent blocks the para-position of the phenyl ring,
preventing rapid oxidation by Cytochrome P450 enzymes (CYP3A4), thereby extending the
half-life (

) of the drug candidate.

Target Classes

o COX-2 Inhibitors: Analogs of Oxaprozin (which contains a 4,5-diphenyl oxazole) utilize the
oxazole core to position aryl rings in the COX-2 hydrophobic pocket.[1]

o Antimicrobial Agents: 2-Aryloxazoles exhibit activity against Gram-positive bacteria by
disrupting cell wall synthesis or DNA replication machinery.[1]

o Kinase Inhibitors: The scaffold serves as a hinge-binder in ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) Map

2-(4-Chlorophenyl)oxazole
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Figure 2: Structure-Activity Relationship (SAR) insights for the 2-(4-chlorophenyl)oxazole
scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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